molecular formula C10H14FN B13261423 N-(butan-2-yl)-4-fluoroaniline

N-(butan-2-yl)-4-fluoroaniline

Cat. No.: B13261423
M. Wt: 167.22 g/mol
InChI Key: GRFYYFQPCIDRPU-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-fluoroaniline is a secondary amine derivative of 4-fluoroaniline, where the amino group is substituted with a sec-butyl (butan-2-yl) moiety. Its molecular formula is C₁₀H₁₄FN, and it is structurally characterized by an aliphatic branched chain attached to the aromatic ring. For example, 4-fluoroaniline derivatives are commonly synthesized via coupling with aldehydes or ketones (e.g., Schiff base formation ) or alkylation using reagents like EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

N-butan-2-yl-4-fluoroaniline

InChI

InChI=1S/C10H14FN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3

InChI Key

GRFYYFQPCIDRPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-fluoroaniline can be achieved through several methods. One common approach involves the reaction of 4-fluoronitrobenzene with butan-2-amine under reducing conditions. The reaction typically proceeds as follows:

    Nitration: 4-fluoronitrobenzene is prepared by nitration of fluorobenzene.

    Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 4-fluoroaniline is then reacted with butan-2-yl chloride in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline group or the butan-2-yl substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(butan-2-yl)-4-fluoroaniline is an organic compound with a molecular formula of C10H14FNC_{10}H_{14}FN and a molecular weight of approximately 167.22 g/mol. It consists of a butan-2-yl group attached to an aniline structure, with a fluorine atom at the para (4) position of the aromatic ring. The presence of the fluorine atom gives it unique electronic properties, enhancing its reactivity and stability, making it useful in various chemical syntheses. The butan-2-yl group introduces a chiral center, enabling the formation of enantiomers with potentially different biological activities.

Applications

This compound has various applications across different fields:

  • Pharmaceuticals It serves as an intermediate in the synthesis of pharmaceuticals.
  • Medicinal Chemistry The compound is valuable for research and application in medicinal chemistry due to the presence of the fluorine atom, which imparts distinct electronic characteristics that enhance its stability and reactivity.

It can also be used to create derivatives in synthetic organic chemistry. Other fluoroaniline isomers, such as 4-fluoroaniline, are common building blocks in medicinal chemistry and are used as precursors to various applications, such as the fungicide fluoroimide .

While not a direct application, N-(Butan-2-yl)aniline hydrochloride, which shares a similar structure, has demonstrated potential biological activities, particularly in antimicrobial and anticancer domains. It has been investigated for its ability to inhibit certain enzymes and affect biochemical pathways, which may contribute to its biological efficacy.

Table of N-(butan-2-yl)aniline Derivatives

Compound NameStructural FeaturesUnique Characteristics
N-(butan-2-yl)-4-nitroanilineNitro group at para positionEnhanced reactivity due to electron-withdrawing nitro group
N-(butan-2-yl)-4-methoxyanilineMethoxy group at para positionIncreased solubility and altered electronic properties
This compoundFluoro group at para positionGreater electrophilicity and potential for halogen bonding
N-(butan-2-yl)-4-chloroanilineChloro group at para positionSimilar to fluoro derivative but with different, but different reactivity

Case Studies

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Type: Aliphatic vs. Aromatic: The sec-butyl group in this compound is electron-donating and sterically bulky, which may reduce nucleophilic reactivity compared to planar, conjugated Schiff bases (e.g., naphthyl or benzylidene derivatives ).

Physical Properties

  • State and Stability : Aliphatic derivatives (e.g., sec-butyl) are likely liquids or low-melting solids, whereas aromatic Schiff bases are crystalline .
  • Spectroscopic Features : Imine-containing compounds exhibit distinct FTIR peaks (e.g., C=N stretch at ~1625 cm⁻¹ ), while amines show N-H stretches (~3400 cm⁻¹).

Biological Activity

N-(butan-2-yl)-4-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological interactions, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a butan-2-yl group attached to a 4-fluoroaniline moiety. The fluorine atom enhances the compound's electronic properties, potentially influencing its reactivity and interaction with biological targets. The butan-2-yl group also introduces chirality, allowing for the formation of enantiomers, which may exhibit different biological activities.

Structural Comparison

CompoundStructureNotable Features
This compoundStructureFluorine enhances stability and reactivity
N-(butan-2-yl)-4-chloroanilineStructureChlorine may alter binding affinity
N-(butan-2-yl)-4-bromoanilineStructureBromine affects electronic properties

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules such as enzymes and receptors. It can act as an inhibitor or activator, modulating various biochemical pathways. Studies indicate that compounds with similar structures have shown potential in inhibiting enzymes involved in cancer progression, suggesting that this compound could possess anticancer properties .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown significant inhibition of cell proliferation in human T-lymphocyte (Jurkat) cells, comparable to established chemotherapeutic agents .
  • Metabolism and Bioactivation :
    • The compound undergoes metabolic activation, leading to the formation of reactive intermediates such as benzoquinoneimines. These metabolites can interact with cellular macromolecules, contributing to its cytotoxic effects .
  • Molecular Docking Studies :
    • Computational studies using molecular docking have revealed that this compound has a high binding affinity for several targets involved in cancer pathways. This suggests a potential role as a lead compound in drug design .

Toxicological Profile

While exploring the therapeutic potential, it is also crucial to assess the toxicological profile of this compound. Preliminary studies indicate that while it exhibits anticancer activity, further investigations are necessary to evaluate its safety and side effects in vivo.

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